![molecular formula C7H8FN5O3 B14308910 1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 113887-56-2](/img/structure/B14308910.png)
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of fluoropyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the azido group and fluorine atom in its structure contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 5-fluorouracil with 2-azidoethanol under basic conditions to introduce the azidoethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of automated purification systems can streamline the isolation and purification processes.
化学反应分析
Types of Reactions
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrenes under specific conditions.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides to amines.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the azido group.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Resulting from the reduction of the azido group.
Nitrenes: Formed through oxidation of the azido group.
科学研究应用
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis.
Bioconjugation: The azido group allows for bioconjugation through click chemistry, making it useful in the labeling and tracking of biomolecules.
Chemical Biology: The compound is used in studies involving the modification of nucleic acids and proteins.
Material Science: Its unique chemical properties make it suitable for the development of novel materials with specific functionalities.
作用机制
The mechanism of action of 1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The fluorine atom enhances its ability to inhibit thymidylate synthase, an enzyme crucial for DNA replication. The azido group can also participate in bioorthogonal reactions, allowing for selective modification of biomolecules without interfering with native biological processes.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also inhibits thymidylate synthase.
Azidothymidine (AZT): An antiviral compound used in the treatment of HIV, which contains an azido group.
Fluorodeoxyuridine: Another fluoropyrimidine used in cancer therapy.
Uniqueness
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the combination of the azido group and fluorine atom in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its biological activity compared to similar compounds.
属性
CAS 编号 |
113887-56-2 |
|---|---|
分子式 |
C7H8FN5O3 |
分子量 |
229.17 g/mol |
IUPAC 名称 |
1-(2-azidoethoxymethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8FN5O3/c8-5-3-13(7(15)11-6(5)14)4-16-2-1-10-12-9/h3H,1-2,4H2,(H,11,14,15) |
InChI 键 |
LWDYDTCPWNPSNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1COCCN=[N+]=[N-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


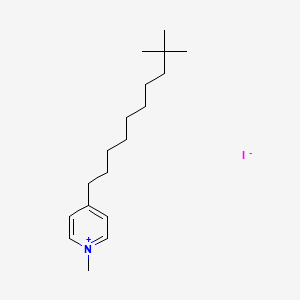
silane](/img/structure/B14308830.png)
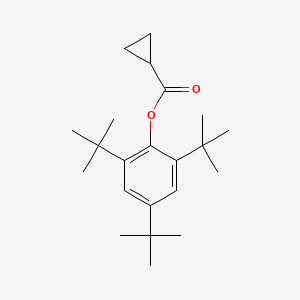
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)


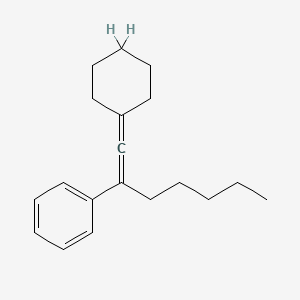

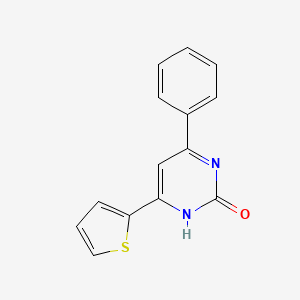
![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
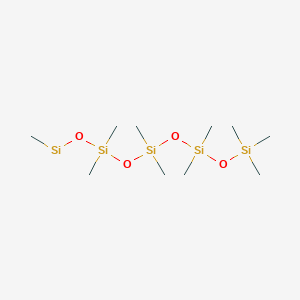
![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
